molecular formula C19H18N2O B7517457 3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile

3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile

Cat. No. B7517457
M. Wt: 290.4 g/mol
InChI Key: QPIUZITYBCDUAZ-UHFFFAOYSA-N
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Description

3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile, also known as BPBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biological research. BPBC is a type of protease inhibitor that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile involves its ability to bind to the active site of proteases, thereby inhibiting their activity. 3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile is a competitive inhibitor, meaning that it competes with the substrate for binding to the active site of the enzyme. Once bound, 3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile prevents the protease from carrying out its normal function, leading to a decrease in protease activity.
Biochemical and Physiological Effects:
3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile has been shown to have a wide range of biochemical and physiological effects, including the inhibition of protease activity, the induction of apoptosis (programmed cell death), and the inhibition of cell migration and invasion. These effects make 3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile a promising candidate for the development of therapeutic agents for a wide range of diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile in lab experiments is its specificity for proteases. Unlike other protease inhibitors, 3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile only targets a specific subset of proteases, making it a valuable tool for researchers studying specific biological processes. However, one of the limitations of using 3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile is its relatively high cost and the specialized equipment and expertise required for its synthesis.

Future Directions

There are many potential future directions for research on 3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile. One area of interest is the development of 3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile-based therapies for the treatment of cancer and viral infections. Another area of interest is the identification of new protease targets for 3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile, which could lead to the development of new therapeutic agents. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile and its potential applications in scientific research.

Synthesis Methods

The synthesis of 3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 2-benzylpyrrolidine-1-carboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-cyanobenzylamine to form the final product, 3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile.

Scientific Research Applications

3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile has been shown to have a wide range of applications in scientific research, particularly in the fields of biochemistry and molecular biology. One of the most promising applications of 3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile is its use as a protease inhibitor. Proteases are enzymes that play a critical role in many biological processes, including protein degradation, blood clotting, and viral replication. By inhibiting the activity of proteases, 3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile has the potential to be used as a therapeutic agent for a wide range of diseases, including cancer and viral infections.

properties

IUPAC Name

3-(2-benzylpyrrolidine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c20-14-16-8-4-9-17(12-16)19(22)21-11-5-10-18(21)13-15-6-2-1-3-7-15/h1-4,6-9,12,18H,5,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIUZITYBCDUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC(=C2)C#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile

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